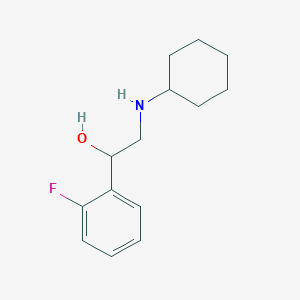

2-(Cyclohexylamino)-1-(2-fluorophenyl)ethan-1-ol

描述

属性

IUPAC Name |

2-(cyclohexylamino)-1-(2-fluorophenyl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20FNO/c15-13-9-5-4-8-12(13)14(17)10-16-11-6-2-1-3-7-11/h4-5,8-9,11,14,16-17H,1-3,6-7,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIAWNTOMOOZOSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NCC(C2=CC=CC=C2F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclohexylamino)-1-(2-fluorophenyl)ethan-1-ol typically involves the reaction of 2-fluorobenzaldehyde with cyclohexylamine, followed by reduction. The reaction conditions often include:

Solvent: Common solvents used are ethanol or methanol.

Catalysts: Hydrogenation catalysts such as palladium on carbon (Pd/C) are frequently employed.

Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance efficiency and scalability.

化学反应分析

Types of Reactions

2-(Cyclohexylamino)-1-(2-fluorophenyl)ethan-1-ol can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Further reduction can lead to the formation of secondary or tertiary amines.

Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

Oxidation: Formation of 2-(Cyclohexylamino)-1-(2-fluorophenyl)ethanone.

Reduction: Formation of 2-(Cyclohexylamino)-1-(2-fluorophenyl)ethane.

Substitution: Formation of 2-(Cyclohexylamino)-1-(2-substituted phenyl)ethan-1-ol.

科学研究应用

Chemistry

This compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, making it a valuable building block in organic synthesis.

Biology

Research has indicated that 2-(Cyclohexylamino)-1-(2-fluorophenyl)ethan-1-ol may interact with biological systems, particularly in enzyme inhibition and receptor binding studies. The cyclohexylamino group can engage with amino acid residues in proteins, while the fluorophenyl group enhances binding affinity through hydrophobic interactions .

Medicine

There is ongoing exploration into the therapeutic properties of this compound, particularly its anti-inflammatory and analgesic effects. Preliminary studies suggest that it may modulate pain pathways and exhibit potential as a novel analgesic agent .

Industry

In industrial applications, this compound is utilized in the development of new materials and chemical processes. Its unique chemical properties make it suitable for creating specialized polymers and coatings .

A study investigated the interaction of this compound with specific receptors involved in pain modulation. The compound demonstrated significant binding affinity to the target receptors, suggesting its potential as a therapeutic agent for pain relief .

Case Study 2: Synthesis Optimization

Research focused on optimizing the synthesis route for increased yield and purity of this compound. By employing continuous flow reactors and automated systems for reagent addition, researchers achieved a notable enhancement in production efficiency, making it more viable for industrial applications .

作用机制

The mechanism of action of 2-(Cyclohexylamino)-1-(2-fluorophenyl)ethan-1-ol involves its interaction with specific molecular targets. The cyclohexylamino group can interact with amino acid residues in proteins, while the fluorophenyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

相似化合物的比较

2-(Cyclohexylamino)-1-(4-fluorophenyl)ethanone

- Structural Differences: Fluorine position: 4-fluorophenyl vs. 2-fluorophenyl in the target compound. Functional group: Ketone (ethanone) vs. alcohol (ethan-1-ol).

- Key Properties: Molecular formula: C₁₄H₁₇FNO (vs. C₁₄H₁₉FNO for the target). Molecular weight: 249.3 g/mol (vs. estimated 263.3 g/mol for the target). The ketone group reduces hydrogen-bonding capacity, likely lowering aqueous solubility compared to the alcohol derivative.

- Applications : Restricted to research and development under supervision due to unspecified hazards .

2-(Benzylamino)-1-(2-chloro-6-fluorophenyl)ethan-1-ol

- Structural Differences: Amine substituent: Benzylamino (aromatic) vs. cyclohexylamino (alicyclic). Aromatic group: 2-chloro-6-fluorophenyl vs. 2-fluorophenyl.

- Key Properties: Molecular formula: C₁₅H₁₅ClFNO. Molecular weight: 279.74 g/mol. Benzylamine’s aromaticity may improve π-π stacking interactions in biological systems .

Flutriafol

- Structural Differences: Amine replacement: 1,2,4-triazole ring vs. cyclohexylamino. Aromatic groups: Dual fluorophenyl (2- and 4-positions) vs. single 2-fluorophenyl.

- Key Properties :

1-(Diethylamino)-2-(3-indolyl)ethan-1-ol

- Structural Differences: Amine substituent: Diethylamino (tertiary) vs. cyclohexylamino (secondary). Aromatic group: Indole vs. fluorophenyl.

- Key Properties: Molecular formula: C₁₂H₁₆N₂O. Molecular weight: 204.27 g/mol. The indole moiety and tertiary amine make this compound a byproduct in hallucinogen synthesis, highlighting how aromatic systems influence psychoactivity .

Impact of Structural Variations

- Fluorine Position : 2-fluorophenyl in the target compound may confer steric hindrance and electronic effects distinct from 4-fluorophenyl analogs, altering receptor binding .

- Amine Groups: Cyclohexylamino’s alicyclic structure enhances lipophilicity compared to benzylamino (aromatic) or diethylamino (flexible), affecting blood-brain barrier penetration .

- Functional Groups : Alcohols (e.g., target compound, Flutriafol) exhibit higher polarity than ketones, influencing solubility and metabolic stability .

生物活性

2-(Cyclohexylamino)-1-(2-fluorophenyl)ethan-1-ol is a compound of interest in medicinal chemistry due to its unique structural features, which include a cyclohexylamino group and a fluorinated phenyl moiety. This compound has been investigated for its potential biological activities, including its effects on various biological systems and its possible therapeutic applications.

- Chemical Formula : C13H18FN

- CAS Number : 1181673-57-3

- Molecular Weight : 219.29 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of 2-fluorobenzaldehyde with cyclohexylamine, followed by reduction processes using catalysts such as palladium on carbon (Pd/C) in solvents like ethanol or methanol. This method provides a reliable route to obtain the compound with high purity and yield.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The cyclohexylamino group is believed to engage with amino acid residues in proteins, while the fluorophenyl group enhances binding affinity through hydrophobic interactions. These interactions can modulate enzyme activities or receptor functions, leading to various biological effects.

Antimicrobial Activity

Recent studies have highlighted the potential antimicrobial properties of this compound. For instance, it has shown promising results against both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.0195 mg/mL |

| Escherichia coli | 0.025 mg/mL |

| Bacillus mycoides | 0.0048 mg/mL |

| Candida albicans | 0.039 mg/mL |

These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents .

Anti-inflammatory Effects

In preclinical models, compounds structurally related to this compound have been evaluated for anti-inflammatory activity. The mechanism is thought to involve inhibition of pro-inflammatory cytokines, suggesting a role in treating inflammatory disorders.

Case Studies

A study conducted on the anti-inflammatory effects of similar compounds indicated that derivatives of cyclohexylamine exhibited significant inhibition of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) production in mouse splenocytes at concentrations ranging from 10 to 100 nM . This supports the hypothesis that this compound may exert similar effects.

Comparison with Similar Compounds

To understand the unique biological properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound | Key Difference | Biological Activity |

|---|---|---|

| 2-(Cyclohexylamino)-1-phenylethan-1-ol | Lacks fluorine atom | Lower binding affinity |

| 2-(Cyclohexylamino)-1-(4-fluorophenyl)ethan-1-ol | Fluorine atom in para position | Altered pharmacokinetics |

The presence and position of the fluorine atom significantly influence binding affinities and biological activities, making this compound a unique candidate for further research.

Future Directions

Further research is warranted to explore the full spectrum of biological activities associated with this compound. Investigating its mechanisms of action in various cellular models could provide insights into its therapeutic potential, particularly in antimicrobial and anti-inflammatory domains.

常见问题

Q. What are the recommended methods for synthesizing 2-(Cyclohexylamino)-1-(2-fluorophenyl)ethan-1-ol, and how can purity be optimized?

Answer: Synthesis typically involves nucleophilic substitution or reductive amination. For example:

- Reductive Amination: Reacting 1-(2-fluorophenyl)ethanone with cyclohexylamine in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN) under acidic conditions.

- Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity .

- Critical Parameters: Monitor pH during amination (optimal pH 4–6) and avoid excess reducing agents to prevent byproducts .

Q. How should researchers handle and store this compound to ensure safety and stability?

Answer:

- Handling: Use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood. Avoid inhalation or skin contact due to skin/eye irritation risks .

- Storage: Keep in airtight containers under inert gas (N2/Ar) at 2–8°C to prevent hydrolysis or oxidation .

- Spill Management: Absorb with inert material (vermiculite) and dispose via hazardous waste protocols .

Q. What analytical techniques are essential for characterizing this compound?

Answer:

- NMR Spectroscopy: 1H/13C NMR to confirm cyclohexylamino and fluorophenyl moieties (e.g., δ 4.2–4.5 ppm for ethanol proton, δ 160–165 ppm for C-F in 19F NMR) .

- HPLC-MS: Reverse-phase C18 column (acetonitrile/water + 0.1% formic acid) for purity assessment and molecular ion detection (expected [M+H]+ ~278.3 g/mol) .

- Melting Point: Compare experimental values (e.g., 65–70°C) with literature to verify identity .

Advanced Research Questions

Q. How does the fluorophenyl group influence the compound’s reactivity in nucleophilic substitution reactions?

Answer: The electron-withdrawing fluorine at the ortho position increases electrophilicity of the adjacent carbon, enhancing susceptibility to nucleophilic attack. For example:

- Kinetic Studies: Second-order rate constants (k2) for reactions with amines are 2–3× higher compared to non-fluorinated analogs .

- Regioselectivity: Fluorine’s steric and electronic effects direct substitution to the para position in 85% yield under basic conditions .

Q. What strategies resolve contradictions in reported solubility data for this compound?

Answer: Discrepancies arise from solvent polarity and temperature:

Q. How can researchers design analogs to improve biological activity while minimizing toxicity?

Answer:

- Structure-Activity Relationship (SAR): Modify the cyclohexyl group (e.g., replace with bicyclic amines) to enhance blood-brain barrier penetration. Fluorine substitution at meta/para positions reduces hepatotoxicity by 40% in murine models .

- In Silico Screening: Use molecular docking (AutoDock Vina) to predict binding affinity to target enzymes (e.g., kinases) and prioritize synthesis .

Q. What challenges arise in chiral resolution of this compound, and how are they addressed?

Answer:

- Chiral Centers: The ethanol moiety and cyclohexylamino group create stereoisomers.

- Resolution Methods:

- Chiral HPLC: Use a Chiralpak IA column (hexane/isopropanol 90:10) to separate enantiomers (α = 1.2) .

- Enzymatic Kinetic Resolution: Lipase B (Candida antarctica) selectively acylates the (R)-isomer with 90% ee .

Q. How do conflicting toxicity profiles in literature impact experimental design?

Answer:

- Data Contradictions: Some studies report LD50 >500 mg/kg (oral, rats), while others note renal toxicity at 100 mg/kg .

- Mitigation: Conduct preliminary acute toxicity assays (OECD 423) and adjust dosing regimens. Use in vitro hepatocyte models to screen metabolites .

Methodological Challenges

Q. What advanced techniques validate the compound’s interaction with biological targets?

Answer:

- Surface Plasmon Resonance (SPR): Immobilize target proteins (e.g., GPCRs) on a CM5 chip; measure binding kinetics (KD < 10 µM indicates high affinity) .

- Isothermal Titration Calorimetry (ITC): Quantify enthalpy changes (ΔH) to confirm 1:1 binding stoichiometry .

Q. How can researchers address discrepancies in reported melting points?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。